An In-depth Technical Guide to 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
An In-depth Technical Guide to 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
CAS Number: 13080-86-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a key diamine monomer primarily utilized in the synthesis of high-performance polymers. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and subsequent polymerization into polyimides, and discusses its applications in advanced materials. While BAPP's utility is firmly established in materials science, this guide also addresses the limited toxicological data and the current absence of its application in drug development and biological signaling pathways, providing a complete perspective for the target audience.
Introduction
2,2-Bis[4-(4-aminophenoxy)phenyl]propane, commonly referred to as BAPP, is an aromatic diamine with the chemical formula C₂₇H₂₆N₂O₂.[1] Its molecular structure, characterized by a central isopropylidene group derived from bisphenol A, flanked by two phenoxy-aniline units, imparts a unique combination of rigidity and flexibility to the polymers derived from it. The terminal amine functionalities make it an ideal monomer for polycondensation reactions, particularly with dianhydrides, to produce polyimides.[1] These polyimides are renowned for their exceptional thermal stability, excellent mechanical properties, low dielectric constants, and good chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.[2]
Physicochemical Properties
A summary of the key physical and chemical properties of BAPP is presented in the table below. This data is essential for understanding its behavior in various solvents and under different reaction conditions.
| Property | Value | References |
| Molecular Formula | C₂₇H₂₆N₂O₂ | [1] |
| Molecular Weight | 410.51 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 127-130 °C | [1] |
| Boiling Point (Predicted) | 587.1 ± 50.0 °C | [1] |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [1] |
| Solubility | Very slightly soluble in water; Soluble in acetone, Dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP) | [1] |
| pKa (Predicted) | 5.16 ± 0.10 | [1] |
Synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP)
The synthesis of BAPP is typically a two-step process that begins with the nucleophilic aromatic substitution reaction between bisphenol A and a p-nitrohalobenzene, followed by the reduction of the resulting dinitro intermediate.
Logical Workflow for BAPP Synthesis
Caption: General two-step synthesis pathway for BAPP.
Experimental Protocol: Synthesis of BAPP
This protocol is a representative procedure based on common methods found in the literature.[1][3]
Step 1: Synthesis of 2,2-Bis[4-(4-nitrophenoxy)phenyl]propane (BNPP)
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Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, add Bisphenol A, p-chloronitrobenzene, potassium carbonate (as a base), and N,N-dimethylacetamide (DMAc) as the solvent.
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Dehydration: Heat the mixture to reflux to remove water azeotropically.
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Reaction: After dehydration, maintain the reaction at an elevated temperature (typically 140-160 °C) for several hours until the reaction is complete (monitored by TLC or HPLC).
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Isolation: Cool the reaction mixture and precipitate the product by pouring it into a large volume of methanol (B129727) or water.
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Purification: Filter the crude product, wash it with water and methanol, and then dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid.
Step 2: Reduction of BNPP to BAPP
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Reaction Setup: In a flask equipped with a stirrer and a condenser, dissolve the synthesized BNPP in a solvent such as ethanol or DMAc.
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Catalyst Addition: Add a catalyst, commonly palladium on carbon (Pd/C), to the solution.
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Reduction: Introduce a reducing agent. Common methods include catalytic hydrogenation with hydrogen gas or the use of hydrazine (B178648) hydrate.
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Reaction Conditions: If using hydrogen gas, the reaction is typically carried out under pressure. If using hydrazine hydrate, the mixture is refluxed until the reduction is complete.
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Isolation and Purification: After the reaction, the catalyst is removed by filtration. The BAPP product is then precipitated by adding water to the filtrate. The precipitate is collected by filtration, washed with water, and dried. Recrystallization from a solvent mixture like ethanol/water can be performed for further purification.
Application in Polymer Synthesis: BAPP-based Polyimides
BAPP is a cornerstone monomer for producing high-performance polyimides. The polymerization proceeds through a two-step process involving the formation of a poly(amic acid) intermediate, followed by cyclodehydration (imidization).
Workflow for BAPP-based Polyimide Synthesis
Caption: Two-step synthesis of polyimides from BAPP.
Experimental Protocol: Synthesis of a BAPP-ODPA Polyimide Film
This protocol describes the synthesis of a polyimide from BAPP and 4,4'-oxydiphthalic dianhydride (ODPA).[4]
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Poly(amic acid) Synthesis:
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In a dry, nitrogen-purged flask, dissolve a specific molar amount of BAPP in a dry aprotic polar solvent like N,N-dimethylacetamide (DMAc).
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Once the BAPP is fully dissolved, gradually add an equimolar amount of ODPA powder to the solution with stirring.
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Continue stirring at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
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Polyimide Film Formation (Thermal Imidization):
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Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
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Place the coated glass plate in a vacuum oven or a forced-air oven.
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The thermal imidization is carried out using a staged heating program, for example:
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80 °C for 1 hour to slowly remove the solvent.
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150 °C for 1 hour.
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200 °C for 1 hour.
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250 °C for 1 hour to ensure complete imidization.
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After cooling to room temperature, the resulting flexible and tough polyimide film can be peeled off from the glass substrate.
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Characterization of BAPP-based Polymers
The resulting polyimides can be characterized by a variety of analytical techniques to determine their structure and properties.
| Technique | Purpose |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the conversion of poly(amic acid) to polyimide by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹, 1720 cm⁻¹, 1370 cm⁻¹, and 720 cm⁻¹) and the disappearance of amic acid bands. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability of the polyimide by determining the decomposition temperature. |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), which indicates the upper service temperature of the polymer. |
| Mechanical Testing | To measure properties such as tensile strength, elongation at break, and Young's modulus of the polyimide films. |
Toxicological Profile and Relevance to Drug Development
Toxicology
The available toxicological data for BAPP is limited. Acute toxicity studies in rats have been conducted, with a reported oral LD50 of 308 mg/kg in female rats. It is not found to be a skin irritant in rabbits, though it may cause transient eye irritation. Quantitative structure-activity relationship (QSAR) models have suggested potential for genotoxicity and carcinogenicity, however, comprehensive in vivo studies are lacking, and it is not listed as a carcinogen by major regulatory agencies. Standard safety precautions, including the use of personal protective equipment and adequate ventilation, should be followed when handling BAPP.
Status in Drug Development and Signaling Pathways
Despite the presence of amine and ether functional groups that are common in pharmacologically active molecules, a thorough review of the scientific literature reveals no significant research into 2,2-Bis[4-(4-aminophenoxy)phenyl]propane for drug development purposes. Its applications are overwhelmingly concentrated in the field of materials science. There are no published studies that investigate its role in biological signaling pathways or its potential as a therapeutic agent. For professionals in drug development, BAPP is best regarded as a high-performance chemical for material applications rather than a starting point for pharmaceutical research at this time.
Conclusion
2,2-Bis[4-(4-aminophenoxy)phenyl]propane (CAS No. 13080-86-9) is a vital monomer in the field of polymer chemistry, enabling the creation of high-performance polyimides with desirable thermal, mechanical, and electrical properties. This guide has provided a detailed overview of its properties, synthesis, and polymerization, including actionable experimental protocols for researchers and scientists. While its toxicological profile is not fully elucidated, the primary and currently exclusive application of BAPP lies in materials science. The lack of data regarding its biological activity suggests that its potential in drug development remains unexplored. This technical guide serves as a comprehensive resource for professionals seeking to understand and utilize this versatile chemical in its established applications.



